molecular formula C19H18FNO3 B2504316 N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide CAS No. 1384803-79-5

N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide

Cat. No.: B2504316
CAS No.: 1384803-79-5
M. Wt: 327.355
InChI Key: DVQDICKMUGTFML-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide is a synthetic organic compound with a unique structure that includes a cyclopropyl group, a fluorophenyl group, and a formylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a benzene ring.

    Attachment of the Formylphenoxy Group: The formylphenoxy group can be attached through an etherification reaction, where a phenol derivative reacts with a formyl-containing reagent.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Chemical Research: It can serve as a model compound for studying reaction mechanisms, exploring new synthetic methodologies, and developing new catalysts.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group can provide rigidity to the molecule, enhancing its binding affinity and specificity. The fluorophenyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide: This compound shares the fluorophenyl group but differs in the presence of a hydroxy and isopropyl group instead of the cyclopropyl and formylphenoxy groups.

    N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide: Similar to the above compound but with a different alkyl group.

Uniqueness

N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide is unique due to the combination of its cyclopropyl, fluorophenyl, and formylphenoxy groups. This unique structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased rigidity, specific binding interactions, and potential for diverse chemical modifications.

Properties

IUPAC Name

N-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c20-16-5-1-14(2-6-16)11-21(17-7-8-17)19(23)13-24-18-9-3-15(12-22)4-10-18/h1-6,9-10,12,17H,7-8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQDICKMUGTFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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